2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a brominated benzamide derivative featuring a thiazolo[5,4-b]pyridine heterocyclic system. Its molecular formula is C₂₀H₁₄BrN₃OS, with a monoisotopic mass of 408.9884 Da . The compound’s structure comprises a 2-bromobenzamide moiety linked to a 2-methylphenyl group substituted at the 5-position with a thiazolo[5,4-b]pyridine ring.
Properties
IUPAC Name |
2-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-8-9-13(19-24-16-7-4-10-22-20(16)26-19)11-17(12)23-18(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCYPINQNDKRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the annulation of a thiazole ring to a pyridine derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, thereby inhibiting their function . The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0400)
- Molecular Formula : C₂₀H₁₄BrN₃OS
- Key Difference : The bromine atom is located at the 3-position of the benzamide ring instead of the 2-position. The thiazolo[5,4-b]pyridine substituent is at the 3-position of the phenyl group .
Heterocyclic and Functional Group Modifications
(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1)
- Molecular Formula: Not explicitly stated, but the mass spectrometry data (m/z 521) suggests a larger structure .
- Key Differences : Incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core and a methylsulfonyl group instead of bromine.
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Molecular Formula : C₁₃H₁₀BrFN₂O
- Key Differences : Replaces the thiazolo[5,4-b]pyridine system with a 6-methylpyridin-2-yl group and introduces a 3-fluoro substituent .
- Impact : The pyridine ring may engage in π-π stacking interactions distinct from the thiazolo system. Fluorine’s electronegativity could improve metabolic stability.
Crystallographic and Spectral Data
- 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits two molecules per asymmetric unit, with crystallographic parameters comparable to analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .
- Compound 35 : Characterized by $ ^1H $ NMR (δ 2.45–8.15 ppm) and GC-MS, providing a benchmark for validating spectral features of brominated benzamides .
Data Table: Key Comparative Metrics
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